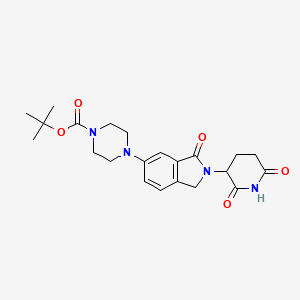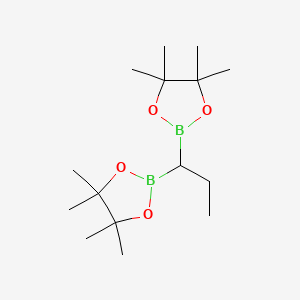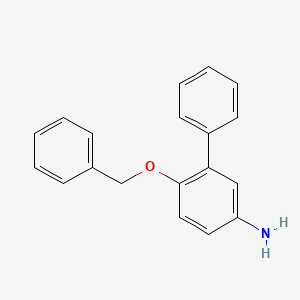![molecular formula C16H26N2O5 B13936656 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound with the molecular formula C16H26N2O5 and a molecular weight of 326.39 g/mol. This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as the acetic acid and methyl ester groups are introduced through esterification and acylation reactions.
Protection and Deprotection Steps: Protecting groups like the tert-butyl group are used to protect reactive sites during intermediate steps and are later removed.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Análisis De Reacciones Químicas
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetic acid functional groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .
Comparación Con Compuestos Similares
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester can be compared with other similar compounds such as:
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester: This compound has a similar spirocyclic structure but differs in the functional groups attached.
3-Oxa-1,7-diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester: This compound includes an additional oxygen atom in the spirocyclic ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H26N2O5 |
|---|---|
Peso molecular |
326.39 g/mol |
Nombre IUPAC |
tert-butyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)23-14(21)18-10-6-8-16(18)7-5-9-17(13(16)20)11-12(19)22-4/h5-11H2,1-4H3 |
Clave InChI |
LZKTVHYDCARPNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)







methanone](/img/structure/B13936628.png)





